molecular formula C79H74O16 B13866818 1,6,6'-Tri-O-tritylsucrose-d6 Pentaacetate

1,6,6'-Tri-O-tritylsucrose-d6 Pentaacetate

Cat. No.: B13866818
M. Wt: 1285.5 g/mol
InChI Key: HTALDDHWVSSMEO-YOZZTKHXSA-N
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Description

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is a specialized chemical compound used primarily in scientific research. It is a deuterium-labeled derivative of sucrose, which is a common sugar. The compound is characterized by the presence of trityl groups and acetate groups, which are used to protect the hydroxyl groups during chemical reactions. The molecular formula of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is C79D6H68O16, and it has a molecular weight of 1285.46 .

Preparation Methods

The synthesis of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves multiple steps, starting with the protection of the hydroxyl groups on sucrose. The trityl groups are introduced using trityl chloride in the presence of a base such as pyridine. The acetyl groups are then added using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP). The reaction conditions typically involve room temperature and anhydrous solvents to prevent hydrolysis .

Chemical Reactions Analysis

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate undergoes various chemical reactions, including:

Scientific Research Applications

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves its role as a protected sucrose derivative. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the pathways and mechanisms involved .

Comparison with Similar Compounds

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is unique due to its deuterium labeling and the presence of multiple protecting groups. Similar compounds include:

    1,6,6’-Tri-O-tritylsucrose Pentaacetate: Similar but without deuterium labeling.

    Sucralose-d6: A deuterium-labeled derivative of sucralose used as a low-calorie sweetener.

    1,6-Di-O-tritylsucrose: A sucrose derivative with fewer protecting groups

This compound’s uniqueness lies in its specific labeling and protection, making it highly valuable for precise scientific studies.

Properties

Molecular Formula

C79H74O16

Molecular Weight

1285.5 g/mol

IUPAC Name

[(2S,3S,4R,5S,6S)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(trityloxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(trityloxy)methyl]oxan-4-yl] acetate

InChI

InChI=1S/C79H74O16/c1-54(80)88-70-68(51-85-77(59-33-15-6-16-34-59,60-35-17-7-18-36-60)61-37-19-8-20-38-61)93-75(73(91-57(4)83)72(70)90-56(3)82)95-76(53-87-79(65-45-27-12-28-46-65,66-47-29-13-30-48-66)67-49-31-14-32-50-67)74(92-58(5)84)71(89-55(2)81)69(94-76)52-86-78(62-39-21-9-22-40-62,63-41-23-10-24-42-63)64-43-25-11-26-44-64/h6-50,68-75H,51-53H2,1-5H3/t68-,69+,70-,71+,72+,73-,74-,75-,76-/m0/s1/i51D2,52D2,53D2

InChI Key

HTALDDHWVSSMEO-YOZZTKHXSA-N

Isomeric SMILES

[2H]C([2H])([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C([2H])([2H])OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)C)OC(=O)C)OC(=O)C)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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